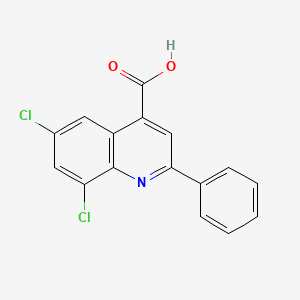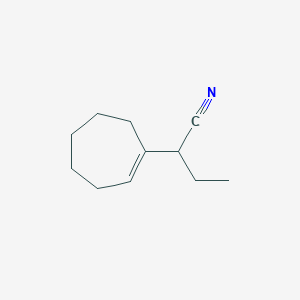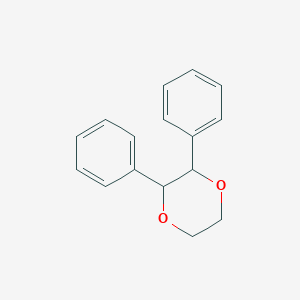
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is an organic compound with the molecular formula C14H25BrO4 It is a derivative of malonic acid, featuring a bromopropyl and an isopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate typically involves the alkylation of diethyl malonate. The process can be summarized as follows:
Starting Materials: Diethyl malonate, 3-bromopropyl bromide, and isopentyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: Diethyl malonate is first deprotonated by the base to form an enolate ion, which then undergoes nucleophilic substitution with 3-bromopropyl bromide and isopentyl bromide to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation can yield carboxylic acids or ketones depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or ketones.
Applications De Recherche Scientifique
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar alkylation reactions.
Diethyl 2-bromomalonate: Another brominated derivative of malonic acid, used in nucleophilic substitution reactions.
Diethyl isopentylmalonate: A derivative with an isopentyl group, used in organic synthesis.
Uniqueness
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is unique due to the presence of both a bromopropyl and an isopentyl group, which allows for diverse reactivity and the formation of complex molecules. This dual functionality makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
96980-66-4 |
|---|---|
Formule moléculaire |
C15H27BrO4 |
Poids moléculaire |
351.28 g/mol |
Nom IUPAC |
diethyl 2-(3-bromopropyl)-2-(3-methylbutyl)propanedioate |
InChI |
InChI=1S/C15H27BrO4/c1-5-19-13(17)15(9-7-11-16,10-8-12(3)4)14(18)20-6-2/h12H,5-11H2,1-4H3 |
Clé InChI |
BJPJLQOSZBBGMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCBr)(CCC(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)







